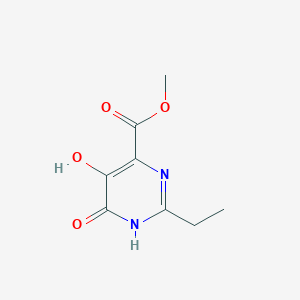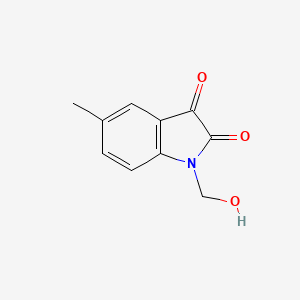![molecular formula C7H12O3 B14014279 (4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the dioxaspiro group imparts specific chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach. This reaction proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the use of solvents such as alcohols, aqueous alcohols, ethyl acetate, 1-propyl acetate, toluene, acetonitrile, tetrahydrofuran (THF), or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid (HCl), reducing agents such as sodium borohydride (NaBH4), and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures ranging from 20°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of carbonyl compounds, while reduction leads to the formation of alcohol derivatives.
Applications De Recherche Scientifique
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: Another spirocyclic compound with similar structural features.
Spiro[2.5]octane derivatives: Compounds with variations in the spirocyclic structure and functional groups.
Uniqueness
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is unique due to its specific arrangement of the dioxaspiro group and the presence of a hydroxyl functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
4,7-dioxaspiro[2.5]octan-6-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-6-4-10-7(1-2-7)5-9-6/h6,8H,1-5H2 |
Clé InChI |
VDMIBDLCSCVGMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC12COC(CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
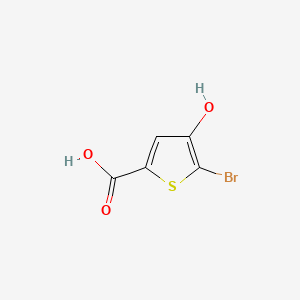
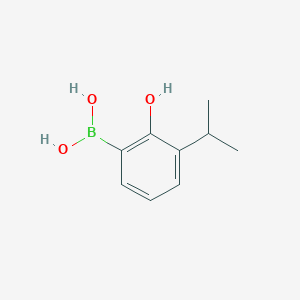

![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)
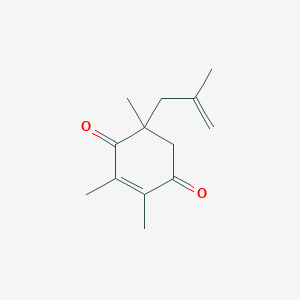
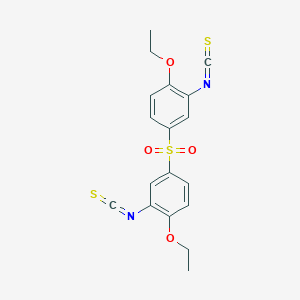
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
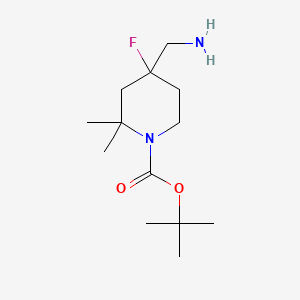
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
